Unlocking the Therapeutic Potential of 6-Methylpyridazine-4-carboxylic Acid: A Technical Guide for Drug Discovery
Unlocking the Therapeutic Potential of 6-Methylpyridazine-4-carboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the untapped research potential of a specific derivative, 6-Methylpyridazine-4-carboxylic acid. By examining the established roles of structurally analogous pyridazine and pyridine carboxylic acids, we delineate a strategic roadmap for investigating its utility as a versatile building block in drug discovery. This document provides in-depth, actionable insights into its potential applications in oncology, neuropharmacology, and infectious diseases, complete with detailed, field-proven experimental protocols and workflows to empower researchers in their quest for novel therapeutics.
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
Pyridazine derivatives have garnered significant interest in pharmaceutical research due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties. The arrangement of the two adjacent nitrogen atoms in the pyridazine ring creates a unique electronic and steric environment, making it a valuable pharmacophore for interacting with various biological targets.[1] While the broader class of pyridazines is well-explored, with several compounds reaching clinical use, specific derivatives like 6-Methylpyridazine-4-carboxylic acid remain largely uninvestigated, representing a promising frontier for novel therapeutic development.[2][3]
This guide serves as a comprehensive resource for researchers, providing a theoretical framework and practical methodologies for exploring the potential of 6-Methylpyridazine-4-carboxylic acid as a key intermediate and a potential pharmacophore in its own right.
Core Molecular Attributes of 6-Methylpyridazine-4-carboxylic Acid
Understanding the inherent chemical properties of 6-Methylpyridazine-4-carboxylic acid is fundamental to designing synthetic strategies and predicting its behavior in biological systems.
| Property | Value/Description | Source |
| IUPAC Name | 6-Methylpyridazine-4-carboxylic acid | - |
| CAS Number | 112554-71-3 (for the parent compound) | - |
| Molecular Formula | C6H6N2O2 | [4] |
| Molecular Weight | 138.13 g/mol | - |
| Key Functional Groups | Pyridazine ring, Carboxylic acid, Methyl group | - |
The presence of the carboxylic acid group provides a reactive handle for a variety of chemical modifications, such as amidation, esterification, and other coupling reactions, allowing for the synthesis of diverse compound libraries. The methyl group can influence the molecule's solubility and metabolic stability, while the pyridazine core itself can participate in hydrogen bonding and other non-covalent interactions with biological targets.
Potential Research Applications and Therapeutic Targets
Based on the known biological activities of structurally related pyridazine and pyridine derivatives, we can logically extrapolate several high-potential research avenues for 6-Methylpyridazine-4-carboxylic acid.
Oncology: A Scaffold for Kinase Inhibitors
The pyridazine and related pyridopyridazine cores are features in several kinase inhibitors.[5] These compounds often function by targeting the ATP-binding site of kinases, which are crucial regulators of cell proliferation and survival. The structural features of 6-Methylpyridazine-4-carboxylic acid make it an attractive starting point for developing novel kinase inhibitors.
Hypothesized Mechanism of Action: The pyridazine nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many known kinase inhibitors. The carboxylic acid can be derivatized to introduce various side chains that can target specific pockets within the kinase active site, thereby conferring selectivity.
Experimental Workflow: Kinase Inhibitor Screening
Caption: Workflow for kinase inhibitor discovery using 6-Methylpyridazine-4-carboxylic acid.
Protocol: Amide Library Synthesis
-
Activation of Carboxylic Acid: To a solution of 6-Methylpyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
Neuropharmacology: Exploring GABA-A Receptor Modulation
The structurally related imidazopyridine core is found in compounds like Zolpidem, which acts as a modulator of the GABA-A receptor.[6] The pyridazine ring can serve as a bioisostere for the pyridine or pyrimidine rings found in other CNS-active compounds.[3] This suggests that derivatives of 6-Methylpyridazine-4-carboxylic acid could be investigated for their potential as anxiolytics, sedatives, or anticonvulsants.
Hypothesized Target Interaction: Derivatives of 6-Methylpyridazine-4-carboxylic acid could potentially bind to specific subunits of the GABA-A receptor, allosterically modulating the receptor's activity in response to GABA. The carboxylic acid moiety can be converted into esters or amides to fine-tune lipophilicity and brain penetration.
Experimental Workflow: GABA-A Receptor Activity Screening
Caption: Workflow for evaluating GABA-A receptor modulatory activity.
Protocol: Maximal Electroshock Seizure (MES) Test
-
Animal Preparation: Use adult male mice, housed under standard laboratory conditions.
-
Compound Administration: Administer the test compound (derivatized from 6-Methylpyridazine-4-carboxylic acid) intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Induction of Seizure: After a predetermined time (e.g., 30 minutes), induce seizures by applying an electrical stimulus via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. Calculate the ED50 (the dose required to protect 50% of the animals).
Infectious Diseases: Development of Novel Antimicrobial Agents
Pyridazine derivatives have shown promise as antimicrobial agents.[1] The nitrogen-containing heterocycle can mimic natural purines, potentially interfering with microbial metabolic pathways. Furthermore, related chloro-methylpyridine carboxylic acids are used as intermediates in the synthesis of antibacterial drugs.[7][8]
Potential Mechanisms:
-
Enzyme Inhibition: Derivatives could inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Biofilm Disruption: The compounds could interfere with the formation of bacterial biofilms, a key factor in chronic infections.
Experimental Workflow: Antimicrobial Activity Assessment
Caption: Workflow for the discovery of novel antimicrobial agents.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound: Prepare a stock solution of the test compound in DMSO. Make serial two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
Synthetic Accessibility and Future Directions
The synthesis of 6-Methylpyridazine-4-carboxylic acid and its derivatives is feasible through established organic chemistry methodologies. The parent compound can be synthesized from commercially available starting materials, and its carboxylic acid functionality provides a straightforward point for diversification.
Future research should focus on:
-
Combinatorial Chemistry: Utilizing the carboxylic acid handle to generate large, diverse libraries for high-throughput screening.
-
Structure-Based Drug Design: If a primary biological target is identified, co-crystallization studies can guide the rational design of more potent and selective analogs.
-
Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for developing compounds with favorable drug-like properties.
Conclusion
6-Methylpyridazine-4-carboxylic acid represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its structural similarity to known bioactive molecules, combined with its synthetic tractability, makes it an attractive scaffold for researchers in oncology, neuropharmacology, and infectious diseases. The experimental workflows and protocols detailed in this guide provide a robust framework for initiating research programs aimed at unlocking the full therapeutic potential of this versatile molecule.
References
- Vertex AI Search. 2-Chloro-6-Methylpyridine-4-Carboxylic Acid | Properties, Uses, Safety Data, Supplier China.
- Biosynth. 6-Methylpyridazine-4-carboxylic acid hydrochloride | 1796947-74-4 | WWC94774.
- ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024-02-05).
- Wikipedia. Zolpidem.
- gsrs. METHYL 6-METHYLPYRIDINE-2-CARBOXYLATE.
- Sigma-Aldrich. 6-Methylpyridine-3-carboxylic acid 99 3222-47-7.
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
- MedchemExpress.com. Pyridazine-4-carboxylic acid | Biochemical Reagent.
- PharmaBlock. Pyridazines in Drug Discovery.
- Tokyo Chemical Industry (India) Pvt. Ltd. 6-Methylpyridine-2-carboxylic Acid | 934-60-1.
- ResearchGate. (PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. (2025-10-26).
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Methylpyridine-2-carboxylic Acid | 4021-08-3.
- MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.
- MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- SciRP.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
- PrepChem.com. Synthesis of pyridine-4-carboxylic acid.
- JOCPR. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
- Pipzine Chemicals. 6-Chloro-4-methylpyridine-2-carboxylic Acid | CAS 4689-20-5.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. biosynth.com [biosynth.com]
- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 6. Zolpidem - Wikipedia [en.wikipedia.org]
- 7. 2-Chloro-6-Methylpyridine-4-Carboxylic Acid | Properties, Uses, Safety Data, Supplier China [pipzine-chem.com]
- 8. 6-Chloro-4-methylpyridine-2-carboxylic Acid | CAS 4689-20-5 | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
